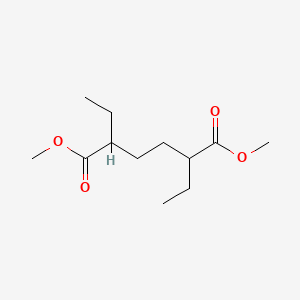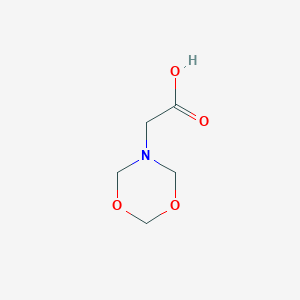
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is a complex organic compound with the molecular formula C19H12Cl2N2O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoic acid with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The naphthalene moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamothioylamino linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the naphthalene ring structure.
Applications De Recherche Scientifique
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A selective systemic herbicide with similar structural features but different applications.
3,5-Dichlorobenzoic acid derivatives: Various derivatives with different substituents on the benzene ring, used in different chemical and biological contexts.
Uniqueness
3,5-Dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid is unique due to the presence of both dichlorobenzene and naphthalene moieties, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C19H12Cl2N2O3S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
3,5-dichloro-2-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O3S/c20-13-8-14(18(25)26)16(15(21)9-13)22-19(27)23-17(24)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,25,26)(H2,22,23,24,27) |
Clé InChI |
VSVJYCBQMROSLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=C(C=C3Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)


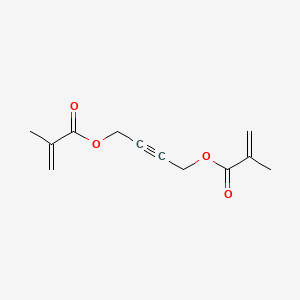
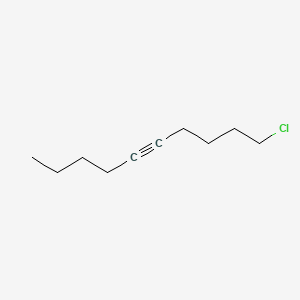
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
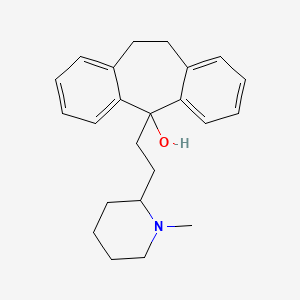

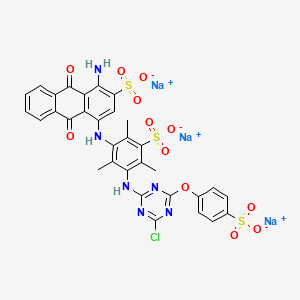


![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
